molecular formula C26H31FN4O6 B15157262 but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B15157262
M. Wt: 514.5 g/mol
InChI Key: XGQXULJHBWKUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as sunitinib malate (SU11248), is a small-molecule tyrosine kinase inhibitor (TKI) targeting receptors such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and others involved in tumor angiogenesis and proliferation . Structurally, it features a 5-fluoroindole-2-one core linked to a dimethylpyrrole carboxamide via a methylene bridge, with a diethylaminoethyl side chain. The but-2-enedioic acid (maleic acid) salt form enhances its solubility and bioavailability, making it suitable for oral administration .

Sunitinib malate was developed to optimize pharmacokinetic properties, including reduced protein binding and improved cellular potency compared to earlier indolin-2-one derivatives . It received FDA approval in 2006 for advanced renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors, underscoring its clinical significance .

Properties

Molecular Formula

C26H31FN4O6

Molecular Weight

514.5 g/mol

IUPAC Name

but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H27FN4O2.C4H4O4/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-3(6)1-2-4(7)8/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);1-2H,(H,5,6)(H,7,8)

InChI Key

XGQXULJHBWKUJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrrole intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the indole intermediate can be synthesized through a Fischer indole synthesis, while the pyrrole intermediate can be prepared via a Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

The compound N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known as Sunitinib, is associated with the PubChem CID 3086686 . Sunitinib is often present as a salt with (Z)-but-2-enedioic acid, also known as maleic acid; this form is called Sunitinib maleate .

Names and Identifiers

Several names and identifiers are associated with N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide:

  • IUPAC Name N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide .
  • InChI InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28) .
  • InChIKey WINHZLLDWRZWRT-UHFFFAOYSA-N .
  • SMILES CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C .
  • Molecular Formula C22H27FN4O2 .
  • Molecular Weight 398.5 g/mol .
  • Synonyms This compound has several synonyms, including MFCD09260778, Kinome_3835, CHEMBL1990885, and various other descriptors .

Sunitinib Maleate

Sunitinib can also be found as a maleate salt .

  • IUPAC Name (Z)-but-2-enedioic acid; N-[2-(diethylamino)ethyl]-5-[( Z)-(5-fluoro-2-oxo-1 H-indol-3-ylidene)methyl]-2,4-dimethyl-1 H-pyrrole-3-carboxamide .
  • InChI InChI=1S/C22H27FN4O2.C4H4O4/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-3(6)1-2-4(7)8/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);1-2H,(H,5,6)(H,7,8)/b17-12-;2-1- .
  • InChIKey XGQXULJHBWKUJY-LYIKAWCPSA-N .
  • SMILES CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(=C\C(=O)O)\C(=O)O .
  • Molecular Formula C26H31FN4O6 .
  • CAS 1126641-10-8 .

Applications

Mechanism of Action

The mechanism of action of but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare sunitinib malate with structurally or functionally related compounds:

Table 1: Key Comparisons of Sunitinib Malate and Analogous Compounds

Compound Name / ID Structural Modifications Target Receptors Solubility/Stability Clinical Status References
Sunitinib Malate (SU11248) Diethylaminoethyl side chain; maleate salt VEGFR2, PDGFRβ, FLT3, c-KIT High solubility (malate salt); crystalline ε-form Approved (Phase IV)
Compound 4a Chloroacetamido substitution at indole C5 FLT3 (irreversible inhibition) Moderate solubility (amorphous solid) Preclinical
Compound 4b Vinylsulfonamido substitution at indole C5 FLT3 (irreversible inhibition) Low solubility (requires chromatographic purification) Preclinical
Morpholinylpropyl Derivative Morpholinylpropyl side chain; maleate salt VEGFR, PDGFR Non-hygroscopic crystalline form Preclinical/Phase I (2004)

Key Analysis

Structural Modifications and Target Specificity Sunitinib’s diethylaminoethyl side chain and maleate salt balance potency and solubility, enabling broad-spectrum kinase inhibition . In contrast, Compound 4a and 4b () replace the 5-fluoro group with chloroacetamido or vinylsulfonamido moieties, conferring irreversible FLT3 inhibition but reducing solubility .

Pharmaceutical Properties Sunitinib’s crystalline ε-malate form () offers superior stability and dissolution compared to amorphous analogs like Compound 4a .

Clinical and Preclinical Efficacy Sunitinib’s dual VEGFR/PDGFR inhibition validated its efficacy in multiple cancers, while Compounds 4a/4b focus on FLT3 mutations common in acute myeloid leukemia, showing promise in overcoming resistance .

Limitations and Innovations Sunitinib’s dose-limiting toxicities (e.g., hypertension, fatigue) highlight the need for safer analogs. Compounds 4a/4b’s irreversible binding may reduce dosing frequency but increase off-target risks . Salt optimization (e.g., malate vs. maleate) remains a critical strategy across these compounds to enhance bioavailability .

Biological Activity

The compound known as but-2-enedioic acid; N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, with CAS number 342641-94-5, is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27FN4O2C_{22}H_{27}FN_{4}O_{2} with a molecular weight of 398.47 g/mol. Its structure features a pyrrole ring substituted with various functional groups that are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the realm of anti-tuberculosis (anti-TB) properties and potential anticancer effects.

1. Anti-Tuberculosis Activity

A study focused on the design and synthesis of pyrrole derivatives demonstrated that compounds similar to this one possess potent anti-TB activity. The structure–activity relationship studies revealed that modifications to the pyrrole ring significantly enhance activity against Mycobacterium tuberculosis:

CompoundMIC (μg/mL)Cytotoxicity (IC50 > μg/mL)Notes
Compound 32<0.016>64Excellent against drug-resistant strains
Compound 47<0.020>64High microsome stability
Compound 52<0.025>64Minimal hERG channel inhibition

These findings suggest that the compound's design allows for effective targeting of MmpL3, a crucial protein in mycobacterial cell wall biosynthesis .

2. Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar pyrrole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, modifications leading to enhanced interaction with DNA or critical enzymes involved in cancer progression have shown promise in preclinical models.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Drug Resistance : A study highlighted the efficacy of pyrrole derivatives against drug-resistant strains of tuberculosis, showcasing their potential as new therapeutic agents .
  • Anticancer Activity : Research has indicated that certain structural modifications can lead to increased cytotoxicity against various cancer cell lines, such as breast and lung cancer models .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

The biological activity of but-2-enedioic acid; N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is believed to involve multiple mechanisms:

  • Inhibition of Mycolic Acid Biosynthesis : By targeting MmpL3, these compounds disrupt the synthesis of mycolic acids essential for mycobacterial cell wall integrity.
  • DNA Interaction : Some derivatives may interact with DNA or RNA polymerases, leading to apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for preparing the pyrrole-indole core of this compound?

The pyrrole-indole scaffold can be synthesized via condensation reactions between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives and 5-fluoro-2-oxo-1H-indole intermediates. Key steps include:

  • Schiff base formation between the aldehyde group of the pyrrole and the indole’s ketone group under acidic or basic catalysis .
  • Use of solvents like dimethylformamide (DMF) or toluene under inert atmospheres to prevent oxidation of sensitive intermediates .
  • Purification via column chromatography to isolate the Z/E isomers, confirmed by NMR and X-ray crystallography .

Q. How should researchers characterize the stereochemistry of the (Z)-configured indolylidene methyl group?

  • X-ray crystallography : Resolve spatial arrangements of the indolylidene methyl group and confirm Z-configuration via bond angles and distances .
  • NMR spectroscopy : Use NOESY to detect proximity between the fluorine atom (5-fluoroindole) and pyrrole methyl groups .
  • Computational modeling : Compare experimental data with DFT-optimized structures to validate stereochemistry .

Q. What methods ensure stability of the but-2-enedioic acid counterion during storage?

  • Store the compound in anhydrous conditions (e.g., desiccators) to prevent hydrolysis of the acid moiety.
  • Monitor degradation via HPLC with UV detection at 254 nm, tracking peaks corresponding to free acid and decomposition products .

Advanced Research Questions

Q. How can contradictory solubility data between the free base and salt forms be resolved experimentally?

  • Perform pH-dependent solubility studies in buffered solutions (pH 1–10) to identify optimal conditions for dissolution.
  • Compare experimental results with computational predictions using Hansen solubility parameters .
  • Note: Salt forms (e.g., but-2-enedioic acid) generally enhance aqueous solubility but may reduce lipid membrane permeability .

Q. What strategies optimize in vitro biological activity while minimizing off-target effects?

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., diethylaminoethyl group, fluorine position) and assay against target enzymes (e.g., kinases) .
  • Selectivity screening : Use panels of related receptors (e.g., indole-binding GPCRs) to identify cross-reactivity .
  • Metabolic stability assays : Incubate with liver microsomes to assess susceptibility to cytochrome P450 oxidation .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (common for pyrrole-indole derivatives) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent .
  • Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .

Q. What analytical techniques resolve discrepancies in mass spectrometry (MS) and elemental analysis data?

  • High-resolution MS (HRMS) : Confirm molecular formula using ESI-TOF with <2 ppm error .
  • Combustion analysis : Cross-check carbon/hydrogen/nitrogen ratios with theoretical values .
  • Isotopic pattern analysis : Detect impurities (e.g., residual solvents) via LC-MS/MS .

Methodological Notes

  • Synthetic challenges : The diethylaminoethyl group may require Boc protection during reactions to prevent undesired alkylation .
  • Data interpretation : Contradictory spectral data (e.g., split NMR peaks) often arise from rotamers; use variable-temperature NMR to confirm .
  • Ethical compliance : Follow CRDC guidelines (e.g., RDF2050103 for chemical engineering design) when scaling up synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.